molecular formula As2Br6 B14506257 1,1,1,2,2,2-Hexabromo-1lambda~5~,2lambda~5~-diarsene CAS No. 63440-48-2

1,1,1,2,2,2-Hexabromo-1lambda~5~,2lambda~5~-diarsene

Katalognummer: B14506257
CAS-Nummer: 63440-48-2
Molekulargewicht: 629.3 g/mol
InChI-Schlüssel: MAEKWYBQYHGCJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1,2,2,2-Hexabromo-1lambda~5~,2lambda~5~-diarsene is a chemical compound characterized by the presence of six bromine atoms and two arsenic atoms. This compound is known for its unique molecular structure and significant reactivity, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2,2-Hexabromo-1lambda~5~,2lambda~5~-diarsene typically involves the reaction of arsenic compounds with bromine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows:

As2+6Br2As2Br6\text{As}_2 + 6 \text{Br}_2 \rightarrow \text{As}_2\text{Br}_6 As2​+6Br2​→As2​Br6​

Industrial Production Methods

Industrial production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to ensure maximum yield and purity of the final product. The reaction is typically conducted in specialized reactors designed to handle highly reactive bromine gas.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,1,2,2,2-Hexabromo-1lambda~5~,2lambda~5~-diarsene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.

    Reduction: Reduction reactions can convert the compound to lower oxidation state arsenic compounds.

    Substitution: Bromine atoms in the compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or iodine.

Major Products Formed

    Oxidation: Higher oxidation state arsenic compounds.

    Reduction: Lower oxidation state arsenic compounds.

    Substitution: Compounds with substituted halogens or functional groups.

Wissenschaftliche Forschungsanwendungen

1,1,1,2,2,2-Hexabromo-1lambda~5~,2lambda~5~-diarsene has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in therapeutic applications and drug development.

    Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of 1,1,1,2,2,2-Hexabromo-1lambda~5~,2lambda~5~-diarsene involves its interaction with molecular targets and pathways in biological systems. The compound can interact with proteins, enzymes, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1,1,2,2,2-Hexachloro-1lambda~5~,2lambda~5~-diarsene
  • 1,1,1,2,2,2-Hexafluoro-1lambda~5~,2lambda~5~-diarsene
  • 1,1,1,2,2,2-Hexaiodo-1lambda~5~,2lambda~5~-diarsene

Comparison

1,1,1,2,2,2-Hexabromo-1lambda~5~,2lambda~5~-diarsene is unique due to the presence of bromine atoms, which impart specific reactivity and properties. Compared to its chloro, fluoro, and iodo counterparts, the bromine atoms provide a balance of reactivity and stability, making it suitable for a wide range of applications.

Eigenschaften

CAS-Nummer

63440-48-2

Molekularformel

As2Br6

Molekulargewicht

629.3 g/mol

IUPAC-Name

tribromo-(tribromo-λ5-arsanylidene)-λ5-arsane

InChI

InChI=1S/As2Br6/c3-1(4,5)2(6,7)8

InChI-Schlüssel

MAEKWYBQYHGCJE-UHFFFAOYSA-N

Kanonische SMILES

[As](=[As](Br)(Br)Br)(Br)(Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.